molecular formula C11H13ClN2O2 B1502937 2-Chloro-4-piperazinobenzoic acid CAS No. 74803-84-2

2-Chloro-4-piperazinobenzoic acid

Cat. No.: B1502937
CAS No.: 74803-84-2
M. Wt: 240.68 g/mol
InChI Key: JOOUEMHNBMBHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(piperazin-1-yl)benzoic acid (CAS: 1197193-35-3) is a benzoic acid derivative with a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol . The compound features a chloro substituent at the 4-position of the benzene ring and a piperazine moiety at the 2-position (Figure 1). This structural motif is commonly explored in medicinal chemistry for its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-chloro-4-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOUEMHNBMBHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672534
Record name 2-Chloro-4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74803-84-2
Record name 2-Chloro-4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-4-piperazinobenzoic acid (CPBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of CPBA, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C11_{11}H12_{12}ClN3_{3}O2_{2}
  • Molecular Weight : 241.68 g/mol
  • IUPAC Name : 2-chloro-4-(piperazin-1-yl)benzoic acid

Antimicrobial Activity

Recent studies have demonstrated that CPBA exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa0.8 mg/mL

These results indicate that CPBA could be a candidate for further development as an antibacterial agent .

Antiviral Activity

CPBA has also been investigated for its antiviral properties. In vitro studies have shown that it exhibits significant inhibitory effects against several viruses, including:

  • Dengue Virus (DENV2) : CPBA demonstrated an IC50_{50} of 3.03 µM with a selectivity index (SI) of 5.30, indicating its potential as an antiviral agent .
  • HIV : Preliminary data suggest that CPBA may enhance immune responses and could be beneficial in HIV treatment protocols .

Anticancer Activity

The anticancer potential of CPBA has been explored through various assays:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).
  • IC50_{50} Values :
Cell Line IC50_{50} (µM)
MCF-720.1
A54914
PC-322

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S-phase, although further studies are needed to elucidate the precise pathways involved .

Neuropharmacological Activity

In addition to its antimicrobial and anticancer properties, CPBA has been studied for its neuropharmacological effects. Research indicates that it may possess anticonvulsant activity, making it a candidate for treating seizure disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of CPBA against multidrug-resistant bacteria showed promising results, with a focus on its potential as an adjunct therapy in combination with existing antibiotics. The combination therapy exhibited synergistic effects, enhancing the overall antimicrobial activity .

Case Study 2: Cancer Treatment

In a preclinical model using xenografted tumors, CPBA was administered alongside standard chemotherapy agents. The results indicated improved tumor regression rates compared to chemotherapy alone, suggesting a potential role in combination therapy for cancer treatment .

Scientific Research Applications

2-Chloro-4-piperazinobenzoic acid (CPBA) is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article will explore the applications of CPBA, particularly in medicinal chemistry, pharmacology, and material science, supported by comprehensive data and case studies.

Antipsychotic Activity

One of the primary applications of CPBA is in the development of antipsychotic medications. Studies have shown that derivatives of CPBA exhibit significant affinity for serotonin and dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders.

Case Study: Synthesis of CPBA Derivatives

Researchers synthesized several derivatives of CPBA to evaluate their antipsychotic potential. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives demonstrated improved binding affinity for the 5-HT2A_2A receptor compared to traditional antipsychotics like clozapine. The results indicated that these derivatives could lead to new treatments with fewer side effects .

Anti-inflammatory Properties

CPBA has also been investigated for its anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity of CPBA Derivatives

CompoundIC50 (µM)Target Cytokine
This compound15TNF-α
CPBA Derivative A10IL-6
CPBA Derivative B8IL-1β

The above table summarizes the inhibitory concentration (IC50) values for various CPBA derivatives against key pro-inflammatory cytokines .

Antimicrobial Activity

CPBA and its derivatives have shown promising antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell death.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a prominent pharmaceutical institute evaluated the antimicrobial efficacy of CPBA against Staphylococcus aureus and Escherichia coli. The results demonstrated that CPBA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential .

Drug Delivery Systems

CPBA has been explored as a potential component in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Data Table: Drug Delivery Efficiency

DrugCarrierRelease Rate (%)
Anticancer Drug ACPBA75
Anticancer Drug BCPBA60
Antibiotic Drug CCPBA85

This table illustrates the efficiency of CPBA as a carrier for different drugs, showcasing its potential in enhancing therapeutic efficacy .

Polymer Chemistry

In material science, CPBA has been utilized in synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has led to materials with improved thermal stability and resistance to degradation.

Case Study: Polymer Synthesis

A recent study focused on creating a polymer composite using CPBA as a cross-linking agent. The resulting material exhibited superior tensile strength and flexibility compared to conventional polymers, making it suitable for applications in packaging and biomedical devices .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes substitution with nucleophiles under controlled conditions. Piperazine introduction to chlorinated aromatic precursors follows this mechanism:

Reaction Conditions Product Reference
Cl → Piperazine substitutionPiperazine, dry CH<sub>2</sub>Cl<sub>2</sub>, triethylamine, 0°C, 30 min4-Piperazinylbenzoic acid derivatives

This reaction proceeds via deprotonation of piperazine by triethylamine, facilitating nucleophilic attack on the electron-deficient aromatic ring. The process is highly selective for the 4-position due to steric and electronic effects .

Carboxylic Acid Functionalization

The benzoic acid group participates in acid-base and condensation reactions:

Salt Formation with Nitrogen Bases

The compound forms stable molecular salts through proton transfer to pyridyl or amine-containing molecules:

Base Molar Ratio Crystallization Method Salt Structure Reference
4-Aminobenzoic acid1:1Methanol/water solvent evaporation1D hydrogen-bonded network
Nicotinamide1:1Slow cooling from DMFHalogen-bonded dimeric units

Salt formation occurs via O–H···N hydrogen bonds (2.51–2.83 Å) and often incorporates additional stabilization through π-π interactions (centroid distances 3.6–3.8 Å) .

Thermochemical Stability

Comparative data for analogous chlorobenzoic acids reveals key stability parameters:

Reaction Δ<sub>r</sub>H° (kJ/mol)Δ<sub>r</sub>G° (kJ/mol)Conditions Reference
Hydrolysis of 2-Cl to COOH-39.8 ± 0.3-Diphenyl ether, 25°C
Gas-phase deprotonation1402 ± 8.81373 ± 8.4Mass spectrometry

The negative enthalpy of hydrolysis confirms thermodynamic favorability for retaining the carboxylic acid group in aqueous systems .

Supramolecular Interactions

Crystal engineering studies demonstrate three primary interaction motifs:

  • Charge-assisted O–H···N bonds (1.69–1.95 Å) between carboxylic acid and piperazine

  • C–H···O secondary interactions (2.17–2.54 Å) stabilizing crystal packing

  • Halogen bonding (Cl···O/N distances 3.14–3.34 Å) in 33% of analyzed structures

These interactions enable predictable crystal lattice formation, critical for pharmaceutical polymorph control.

Reaction Optimization Guidelines

  • Substitution reactions : Use polar aprotic solvents (DMF, CH<sub>2</sub>Cl<sub>2</sub>) with stoichiometric base (triethylamine) at 0–25°C

  • Salt formation : Prioritize bases with complementary hydrogen-bonding capacity (e.g., pyridyl derivatives)

  • Purification : Recrystallize from methanol/water (4:1 v/v) to achieve >95% purity

This reactivity profile positions 2-chloro-4-piperazinobenzoic acid as a versatile intermediate for pharmaceutical synthesis and materials science applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Chloro-2-(piperazin-1-yl)benzoic Acid and Analogues

Compound Name CAS Number Molecular Formula Core Structure Key Substituents
4-Chloro-2-(piperazin-1-yl)benzoic acid 1197193-35-3 C₁₁H₁₃ClN₂O₂ Benzoic acid - Cl at position 4
- Piperazine at position 2
2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid 31185-80-5 C₁₁H₉ClN₄O₂* Benzoic acid - NH-linked 2-chloropyrimidine at position 2
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ Pyrimidine - Cl at position 2
- Methyl at position 6
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid N/A Not provided Benzoic acid - Azetidinone ring at position 4
- Cl and 4-nitrophenyl groups
3,5-Diaminobenzoic acid dihydrochloride N/A C₇H₉Cl₂N₂O₂ Benzoic acid - NH₂ groups at positions 3 and 5

*Inferred formula based on substituent analysis.

Key Observations:

Core Structure Variations :

  • The target compound and most analogues retain the benzoic acid backbone , except for 2-chloro-6-methylpyrimidine-4-carboxylic acid , which is based on a pyrimidine ring . Pyrimidine derivatives often exhibit distinct electronic properties due to aromatic nitrogen atoms, influencing reactivity and binding affinity.

Substituent Profiles: Piperazine vs. In contrast, the pyrimidine ring in 2-[(2-chloropyrimidin-4-yl)amino]benzoic acid introduces aromaticity and planar geometry, favoring π-π stacking interactions . Chloro Substituents: Chlorine at position 4 (target compound) versus position 2 (pyrimidine derivatives) alters steric and electronic effects. Chlorine’s electron-withdrawing nature may modulate acidity (pKa) of the carboxylic acid group.

Functional Group Implications: Azetidinone Derivatives: The compound 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid features a strained four-membered β-lactam ring (azetidinone), which is reactive and often explored for antimicrobial activity .

Crystallographic and Analytical Considerations

Structural elucidation of these compounds often relies on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . Hydrogen-bonding patterns, critical for crystal packing and stability, can be analyzed using graph-set notation, as described by Etter and Bernstein . For example, the piperazine ring in the target compound may participate in N–H···O or N–H···Cl interactions, influencing its solid-state morphology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-piperazinobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-piperazinobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.